N-(4-acetylphenyl)-2,4-dimethylbenzamide
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Overview
Description
N-(4-acetylphenyl)-2,4-dimethylbenzamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring and a benzamide moiety
Scientific Research Applications
N-(4-acetylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
For instance, it could potentially inhibit or enhance the activity of these proteins, leading to downstream effects on cellular processes .
Biochemical Pathways
Given its potential interaction with proteins like hsp 90-alpha, it could influence pathways related tocell cycle control and signal transduction .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Based on its potential targets, it could influence various cellular processes, including cell cycle control and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 4-acetylphenylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)-2,4-dimethylbenzamide.
Reduction: Formation of N-(4-hydroxyphenyl)-2,4-dimethylbenzamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide
Uniqueness
N-(4-acetylphenyl)-2,4-dimethylbenzamide is unique due to the presence of both acetyl and dimethylbenzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-4-9-16(12(2)10-11)17(20)18-15-7-5-14(6-8-15)13(3)19/h4-10H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQTPMJDREASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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